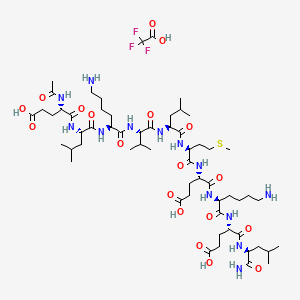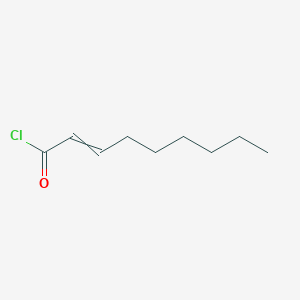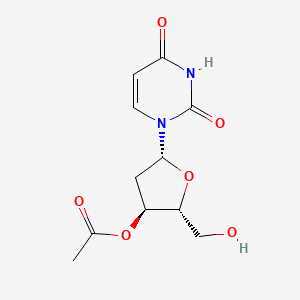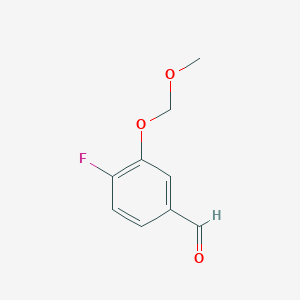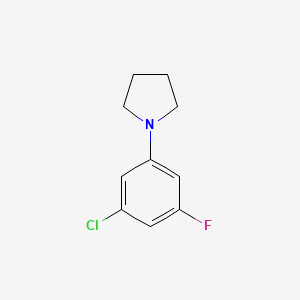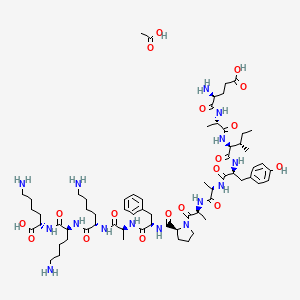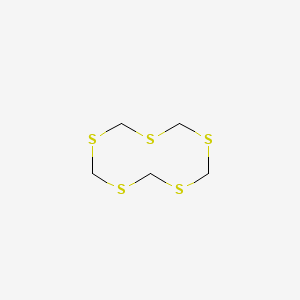
1,3,5,7,9-Pentathiecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7,9-Pentathiecane can be synthesized through various methods. One common approach involves the reaction of carbon disulfide with lithium derivatives of sulfur-containing compounds . The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7,9-Pentathiecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,3,5,7,9-Pentathiecane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of sulfur-containing compounds and as a model compound for studying sulfur chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5,7,9-Pentathiecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various complexes and intermediates, influencing biological and chemical processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrathiocane: Contains four sulfur atoms in a cyclic structure.
1,3,5-Trithiocane: Contains three sulfur atoms in a cyclic structure.
1,3-Dithiocane: Contains two sulfur atoms in a cyclic structure.
Uniqueness
1,3,5,7,9-Pentathiecane is unique due to its five sulfur atoms, which provide distinct chemical properties and reactivity compared to compounds with fewer sulfur atoms. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2372-99-8 |
|---|---|
Molecular Formula |
C5H10S5 |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
1,3,5,7,9-pentathiecane |
InChI |
InChI=1S/C5H10S5/c1-6-2-8-4-10-5-9-3-7-1/h1-5H2 |
InChI Key |
OORAADWLEVSLPL-UHFFFAOYSA-N |
Canonical SMILES |
C1SCSCSCSCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


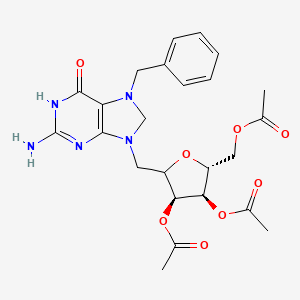
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)

![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)
